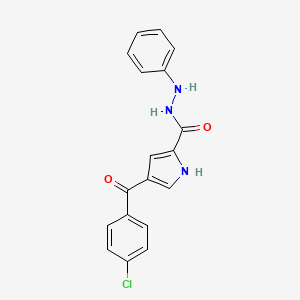
4-(4-chlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide
Übersicht
Beschreibung
“4-(4-chlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also contains a phenyl group (a benzene ring minus one hydrogen), a carbohydrazide group (a derivative of carboxylic acid where the hydroxyl group has been replaced by hydrazide), and a 4-chlorobenzoyl group (a benzoyl group with a chlorine atom on the fourth carbon) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrrole ring and phenyl group contribute to the compound’s aromaticity, while the carbohydrazide group could potentially form hydrogen bonds. The 4-chlorobenzoyl group would add polarity to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The pyrrole ring and phenyl group are relatively stable due to their aromaticity, but they can still participate in electrophilic aromatic substitution reactions. The carbohydrazide group could potentially react with carboxylic acids or their derivatives to form amides .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups would likely make the compound relatively high in molecular weight and polarity. It might be solid at room temperature, and its solubility would depend on the polarity of the solvent .
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Synthesis and Ligand Properties
Pyrrole-2-carbohydrazides, including structures similar to 4-(4-chlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide, have been synthesized and found to be efficient ligands for copper-catalyzed amination of aryl halides with amines in water, demonstrating high yields under both microwave irradiation and conventional heating. This showcases their utility in facilitating environmentally friendly chemical reactions (Xie et al., 2010).
Antimicrobial and Anticancer Activities
Derivatives of pyrrole carbohydrazides have been explored for their biological activities. For instance, compounds with pyrrole carbohydrazide structures have demonstrated promising antimicrobial and anticancer activities, indicating their potential in drug discovery and therapeutic applications (Al-Ghamdi, 2019).
Corrosion Inhibition
Carbohydrazide-pyrazole compounds, related to pyrrole carbohydrazides, have shown effectiveness in corrosion protection of mild steel in acidic solutions. Their high inhibition efficiency suggests potential applications in industrial corrosion prevention strategies (Paul et al., 2020).
Heterocyclic Chemistry
Pyrrole-2-carbohydrazides serve as key intermediates in the synthesis of various heterocyclic compounds, contributing to the development of new materials and molecules with potential electronic, optical, and biological properties. This underlines their significance in advancing chemical synthesis and materials science research.
Wirkmechanismus
Target of Action
The primary target of 4-(4-chlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide is the 4-chlorobenzoyl CoA ligase . This enzyme plays a crucial role in the metabolism of certain compounds, particularly in the process of dissimilation of 4-chlorobenzoate .
Mode of Action
It’s known that the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which means that substitutions typically occur at the benzylic position .
Biochemical Pathways
The compound is involved in the pathway for 4-chlorobenzoate dissimilation . This pathway begins with the action of 4-chlorobenzoyl CoA ligase, which is partially purified from certain strains of bacteria . The enzyme demonstrates broad specificity towards other halobenzoates, with 4-chlorobenzoate as the best substrate .
Pharmacokinetics
The related compound fenofibrate is known to be readily and entirely transformed into fenofibric acid when administered orally
Result of Action
It’s known that the compound’s interaction with 4-chlorobenzoyl coa ligase is a key step in the dissimilation of 4-chlorobenzoate .
Action Environment
The action, efficacy, and stability of 4-(4-chlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide can be influenced by various environmental factors. For instance, the presence of other halobenzoates can affect the activity of 4-chlorobenzoyl CoA ligase . Additionally, the pH and temperature of the environment can also impact the activity of the enzyme .
Safety and Hazards
As with any chemical compound, handling “4-(4-chlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use the compound only in a well-ventilated area. Specific hazards would depend on the compound’s reactivity and toxicity, which are not known without specific experimental data .
Eigenschaften
IUPAC Name |
4-(4-chlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-8-6-12(7-9-14)17(23)13-10-16(20-11-13)18(24)22-21-15-4-2-1-3-5-15/h1-11,20-21H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULLMBBFEHXWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165635 | |
| Record name | 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid 2-phenylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide | |
CAS RN |
338403-36-4 | |
| Record name | 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid 2-phenylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338403-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid 2-phenylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Chlorophenyl)(2-{[(2-chlorophenyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B3035596.png)
![(2-{[(4-Chlorobenzyl)sulfanyl]methyl}phenyl)(4-chlorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B3035597.png)

![2-(4-Benzhydrylpiperazino)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3035599.png)
![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine-3,5-dione](/img/structure/B3035601.png)
![(E)-2-[(2-Chlorophenyl)methylsulfanyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine](/img/structure/B3035603.png)
![2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B3035604.png)
![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene](/img/structure/B3035606.png)

![Dimethyl 3-(2-methoxy-2-oxoethyl)-5-[(3-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3035608.png)
![2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile](/img/structure/B3035610.png)
![4-chloro-N'-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzenecarbohydrazide](/img/structure/B3035612.png)
![7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3035615.png)
![7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3035616.png)